molecular formula C12H19NO2S B14397947 2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol CAS No. 88041-44-5

2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol

Cat. No.: B14397947
CAS No.: 88041-44-5
M. Wt: 241.35 g/mol
InChI Key: NCSSEYPESIEJQP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is notable for its unique structure, which includes an aminomethyl group, a tert-butyl group, and a methanesulfinyl group attached to the phenol ring. These functional groups confer specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with a halogenated phenol, the aminomethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine. The tert-butyl group can be introduced via Friedel-Crafts alkylation, and the methanesulfinyl group can be added through oxidation of a thioether precursor.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

  • Halogenation of phenol to introduce a leaving group.
  • Nucleophilic substitution to introduce the aminomethyl group.
  • Friedel-Crafts alkylation to add the tert-butyl group.
  • Oxidation of a thioether to introduce the methanesulfinyl group.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.

    Reduction: The methanesulfinyl group can be reduced back to a thioether.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the methanesulfinyl group to a sulfone.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the methanesulfinyl group to a thioether.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions involving the aminomethyl group.

Major Products

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding thioether.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methanesulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.

    4-tert-Butylphenol: A phenol derivative with a tert-butyl group.

    2-Aminomethylphenol: A phenol derivative with an aminomethyl group.

    4-Methanesulfinylphenol: A phenol derivative with a methanesulfinyl group.

Uniqueness

2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity

Properties

CAS No.

88041-44-5

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

2-(aminomethyl)-4-tert-butyl-6-methylsulfinylphenol

InChI

InChI=1S/C12H19NO2S/c1-12(2,3)9-5-8(7-13)11(14)10(6-9)16(4)15/h5-6,14H,7,13H2,1-4H3

InChI Key

NCSSEYPESIEJQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)S(=O)C)O)CN

Origin of Product

United States

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